Carbaryl

Description

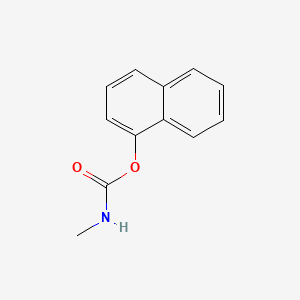

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXBEEMKQHEXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020247 | |

| Record name | Carbaryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbaryl appears as a white crystalline solid. Insoluble in water. Combustible, although difficult to ignite. Toxic by inhalation (dust, etc.). Produces toxic oxides of nitrogen during combustion., White or gray, odorless solid. [pesticide]; [NIOSH], ODOURLESS WHITE CRYSTALS OR SOLID IN VARIOUS FORMS., White or gray, odorless solid., White or gray, odorless solid. [pesticide] | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbaryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes, decomposes | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

193-202 °C | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>30.2 [ug/mL] (The mean of the results at pH 7.4), 0.01 % (NIOSH, 2023), Soluble in most polar organic solvents; dimethylformamide 400-450, dimethyl sulfoxide 400-450, acetone 200-300, cyclohexanone 200-250, isopropanol 100, xylene 100 (all in g/kg at 25 °C), In water, 110 mg/L at 22 °C, Solubility in water, g/100ml at 30 °C: 0.004-0.012 (very poor), 0.01% | |

| Record name | SID26730497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.228 g/cu cm at 25 °C, 1.2 g/cm³, 1.23 | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 0.00004 mmHg at 77 °F (NIOSH, 2023), 0.00000136 [mmHg], Vapor pressure: 0.002 mm Hg at 40 °C, 1.36X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <0.00004 mmHg at 77 °F, (77 °F): <0.00004 mmHg | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbaryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to light tan crystals, White or gray ... solid. | |

CAS No. |

63-25-2, 3197-92-0, 27636-33-5 | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbaryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbaryl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic-14C acid, methyl-, 1-naphthyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methyl-, naphthalenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbaryl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBARYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 1-(N-methylcarbamate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbaryl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbaryl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBARIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R890C8J3N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

288 °F (USCG, 1999), 145 °C, 142 °C, 293 °F | |

| Record name | CARBARYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2808 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBARYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBARYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0121 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBARYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/464 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbaryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0100.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Carbaryl on the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaryl, a broad-spectrum carbamate insecticide, exerts its primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect central nervous system. This guide delineates the molecular mechanism of this compound's action, focusing on its interaction with the cholinergic signaling pathway. It provides a comprehensive overview of the biochemical and physiological consequences of AChE inhibition, supported by quantitative data, detailed experimental protocols for assessing neurotoxicity, and visual representations of the involved pathways and methodologies.

Introduction

The insect nervous system is a primary target for a vast array of insecticides.[1] Among these, carbamates, and specifically this compound, have been widely used for their efficacy against a multitude of pests.[2] A thorough understanding of this compound's mechanism of action is paramount for the development of more selective and environmentally benign pest control strategies, as well as for assessing and mitigating risks to non-target organisms. This technical guide provides an in-depth examination of the neurotoxic effects of this compound, with a focus on the molecular interactions within the insect cholinergic synapse.

The Cholinergic Synapse: The Primary Target of this compound

The primary mode of action of this compound is the disruption of synaptic transmission in the cholinergic pathways of the insect nervous system.[1][3] Acetylcholine (ACh) is a major excitatory neurotransmitter in the central nervous system of insects.[4][5]

Normal Cholinergic Transmission

Under normal physiological conditions, the arrival of an action potential at the presynaptic terminal triggers the influx of Ca2+ ions, leading to the release of acetylcholine (ACh) into the synaptic cleft. ACh then diffuses across the synapse and binds to nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.[5][6] This binding event opens ion channels, causing a depolarization of the postsynaptic neuron and the propagation of the nerve impulse. To terminate the signal and allow the neuron to repolarize, the enzyme acetylcholinesterase (AChE), located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate.[3][7]

Mechanism of this compound Action: Acetylcholinesterase Inhibition

This compound's insecticidal properties stem from its ability to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft.[2][3] This excess ACh continuously stimulates the postsynaptic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[1][2]

Carbamylation of Acetylcholinesterase

This compound acts as a competitive inhibitor of AChE.[7] It binds to the active site of the enzyme, where it carbamylates a serine residue.[3][8] This process is analogous to the acetylation that occurs during the normal hydrolysis of acetylcholine, but the resulting carbamylated enzyme is much more stable.

The inhibition of AChE by this compound is a reversible process.[8][9] The carbamyl group can be hydrolyzed from the enzyme's active site, a process known as decarbamylation, which restores AChE activity.[3] However, the rate of decarbamylation is significantly slower than the rate of deacetylation, leading to a prolonged inhibition of the enzyme.[9]

Quantitative Data on this compound-Acetylcholinesterase Interaction

The efficacy of this compound as an insecticide is determined by its affinity for and the kinetics of its interaction with insect AChE. This is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) and inhibition constants (Ki).

| Parameter | Organism/Enzyme Source | Value | Reference |

| IC50 | Oriental fruit moth (resistant strain) | 56.0- to 62.5-fold less sensitive than susceptible strain | [6] |

| IC50 | Housefly brain AChE (for a this compound derivative) | 12 µM | [10] |

| IC50 | Daphnia magna (Strain 1, 48h) | Less sensitive than Strain 2 | |

| IC50 | Daphnia magna (Strain 2, 48h) | More sensitive than Strain 1 |

Experimental Protocols

The following sections detail standardized methodologies for assessing the neurotoxic effects of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the activity of AChE and the inhibitory effects of compounds like this compound.

Methodology:

-

Enzyme Preparation:

-

Dissect insect nervous tissue (e.g., heads or ganglia) in ice-cold phosphate buffer (pH 7.4).

-

Homogenize the tissue using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 4°C to pellet cellular debris. The resulting supernatant contains the AChE and is used as the enzyme source.

-

-

Inhibition Assay:

-

In a 96-well microplate, add the enzyme supernatant to wells containing a range of this compound concentrations (dissolved in a suitable solvent like DMSO, with a final solvent concentration kept below 1%).

-

Include control wells with the enzyme and solvent but no this compound.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

-

Kinetic Measurement:

-

To initiate the reaction, add a solution containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide.

-

Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 412 nm over time. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate (TNB), the absorbance of which is measured.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the absorbance versus time plot.

-

Determine the percentage of AChE inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Electrophysiological Recording of Neuronal Activity

Electrophysiological techniques, such as intracellular and extracellular recordings, can be used to directly measure the effects of this compound on neuronal function.

Methodology (Adapted from general insect neurophysiology protocols):

-

Preparation of the Insect:

-

Anesthetize the insect (e.g., by chilling).

-

Dissect the insect to expose the central nervous system (e.g., the ventral nerve cord or specific ganglia).

-

Continuously perfuse the exposed nervous tissue with an appropriate insect saline solution.

-

-

Recording Setup:

-

Use glass microelectrodes filled with a conductive solution (e.g., 3 M KCl) for intracellular recordings or metal electrodes for extracellular recordings.

-

Position the recording electrode in close proximity to or impale a neuron within the ganglion of interest.

-

A reference electrode is placed in the surrounding saline bath.

-

-

Baseline Recording:

-

Record the spontaneous and/or evoked (e.g., by sensory stimulation) neuronal activity (action potentials) under control conditions (perfusion with normal saline).

-

-

Application of this compound:

-

Switch the perfusion to a saline solution containing a known concentration of this compound.

-

Continuously record the neuronal activity during and after the application of this compound.

-

-

Data Analysis:

-

Analyze the recorded traces for changes in the frequency, amplitude, and duration of action potentials.

-

Observe for signs of hyperexcitation, such as an increase in spontaneous firing rate, prolonged bursts of activity, or a complete depolarization block at higher concentrations.

-

Conclusion

This compound's mechanism of action on the insect nervous system is a well-defined process centered on the reversible inhibition of acetylcholinesterase. The resulting accumulation of acetylcholine leads to uncontrolled nerve firing, paralysis, and death. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the neurotoxicology of this compound and to develop novel insecticides with improved target specificity and reduced environmental impact. Future research should focus on obtaining more comprehensive kinetic data for a wider range of insect species and on elucidating the molecular basis of resistance to this compound in pest populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiological evidence of RML12 mosquito cell line towards neuronal differentiation by 20-hydroxyecdysdone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Patch-Clamping Drosophila Brain Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patch-Clamping Fly Brain Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extracellular wire tetrode recording in brain of freely walking insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Environmental Fate and Transport of Carbaryl in Soil and Water: A Technical Guide

Introduction

Carbaryl, a broad-spectrum N-methylcarbamate insecticide, has been extensively used in agricultural and residential settings for the control of a wide variety of insect pests.[1] Its widespread application necessitates a thorough understanding of its environmental fate and transport to assess its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the key processes governing the behavior of this compound in soil and water, including its degradation, sorption, and mobility. Detailed experimental protocols for assessing these parameters are provided, along with a compilation of quantitative data from various studies.

Degradation of this compound

This compound is susceptible to degradation in the environment through a combination of chemical and biological processes. The primary degradation pathways include hydrolysis, photolysis, and microbial degradation. The rate and extent of these processes are influenced by various environmental factors such as pH, temperature, sunlight intensity, and the presence of microbial populations.

Hydrolysis

Hydrolysis is a major pathway for this compound degradation, particularly in alkaline conditions. The ester linkage in the this compound molecule is cleaved, yielding 1-naphthol and methylamine.[2] The rate of hydrolysis is highly pH-dependent. This compound is relatively stable in acidic to neutral water, but its degradation accelerates significantly as the pH increases.

Photolysis

This compound can be degraded by photolysis, the breakdown of molecules by light. Both direct and indirect photolysis can occur.[3][4] In direct photolysis, this compound absorbs sunlight and undergoes transformation. Indirect photolysis involves other substances in the water, such as dissolved organic matter, that absorb light and produce reactive species that in turn degrade this compound.[5] Photolysis results in the formation of various degradation products, including 1-naphthol and different naphthoquinones.[3][4]

Microbial Degradation

Microorganisms in soil and water play a crucial role in the biodegradation of this compound.[3][4] Various bacterial and fungal species have been shown to utilize this compound as a source of carbon and energy.[6][7] The degradation process is generally more rapid in soils with a history of this compound application, suggesting microbial adaptation.[4] The primary step in microbial degradation is often the hydrolysis of the ester bond to form 1-naphthol, which is then further metabolized.[2][6] The rate of microbial degradation is influenced by soil type, moisture, temperature, and aeration.[3][4]

Sorption and Mobility of this compound in Soil

The movement of this compound in the soil is largely controlled by sorption processes, which involve the binding of the chemical to soil particles. The extent of sorption influences its availability for degradation, uptake by plants, and leaching to groundwater.

This compound is considered to have moderate mobility in soil. Its sorption is primarily influenced by the organic matter content of the soil, with higher organic matter leading to greater sorption and reduced mobility. Clay content and the type of exchangeable cations on the clay minerals can also affect this compound sorption.[3] The soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc) are key parameters used to quantify the sorption of this compound.

Quantitative Data on this compound's Environmental Fate

The following tables summarize key quantitative data on the degradation and sorption of this compound from various studies.

Table 1: Half-life of this compound in Soil

| Soil Type | Condition | Half-life (days) | Reference |

| Not Specified | Aerobic | 4 - 16 | |

| Not Specified | Anaerobic | 72 | [8] |

| Sandy Loam | Aerobic | 7 - 28 | [9] |

| Flooded | Not Specified | ~49 | [10] |

| On Soil Surfaces | Not Specified | 16 | [8] |

| On Leaf Surfaces | Not Specified | 3.7 | [8] |

Table 2: Half-life of this compound in Water

| Water Type | pH | Condition | Half-life | Reference |

| Distilled Water | 5 | Stable | 1600 days | |

| Distilled Water | 7 | Not Specified | 12.1 days | |

| Distilled Water | 9 | Not Specified | 3.2 hours | |

| River Water | 7.3 - 8 | Natural & Artificial Light | < 14 days | |

| Not Specified | Not Specified | Photolysis | 21 days |

Table 3: Soil Sorption Coefficients for this compound

| Soil Type | Koc (mL/g) | Kd (mL/g) | Reference |

| Various Soils | 230 - 390 | - | [11] |

| Sediment | 310 - 420 (estimated after 1 day) | 2.1 (after 1 day) | [11] |

| Sediment | - | 47.7 (after 28 days) | [11] |

| Loam Soil | 134.15 | 1.27 | [12] |

| Loam Soil | 761.51 | 11.42 | [12] |

Experimental Protocols

Determination of this compound Degradation Rate (Half-life)

A common method to determine the degradation rate of this compound in soil or water is through incubation studies.

-

Sample Preparation: A known concentration of this compound is applied to a series of soil or water samples.

-

Incubation: The samples are incubated under controlled conditions (e.g., constant temperature, moisture, and light).

-

Sampling: Sub-samples are collected at various time intervals.

-

Extraction: this compound and its metabolites are extracted from the soil or water samples using an appropriate solvent (e.g., acetonitrile or a mixture of acetone, water, and phosphoric acid).[13][14]

-

Analysis: The concentration of this compound in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

Data Analysis: The concentration of this compound over time is plotted, and a first-order degradation model is typically fitted to the data to calculate the half-life (t½).

Determination of Soil Sorption Coefficients (Kd and Koc)

The batch equilibrium method is widely used to determine the sorption coefficients of this compound in soil.

-

Soil Preparation: Soil samples are air-dried and sieved.

-

Solution Preparation: A series of aqueous solutions with varying concentrations of this compound are prepared.

-

Equilibration: A known mass of soil is mixed with a known volume of a this compound solution in a centrifuge tube. The tubes are shaken for a specific period (e.g., 24 hours) to reach equilibrium.

-

Separation: The soil suspension is centrifuged to separate the solid and liquid phases.

-

Analysis: The concentration of this compound remaining in the supernatant (aqueous phase) is measured using HPLC or a similar analytical technique.

-

Calculation:

-

The amount of this compound sorbed to the soil is calculated by subtracting the amount in the aqueous phase from the initial amount.

-

The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil (mg/kg) to the concentration in the water (mg/L) at equilibrium.

-

The organic carbon-water partition coefficient (Koc) is calculated by dividing the Kd by the fraction of organic carbon in the soil.

-

Visualizations

Caption: Environmental fate pathways of this compound in soil and water compartments.

Caption: Microbial degradation pathway of this compound.

Caption: Workflow for a typical soil sorption experiment.

Caption: General analytical workflow for this compound determination.

References

- 1. skb.com [skb.com]

- 2. epa.gov [epa.gov]

- 3. This compound degradation by bacterial isolates from a soil ecosystem of the Gaza Strip - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of this compound by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jps.usm.my [jps.usm.my]

- 6. Soil Organic Matter Composition and pH as Factors Affecting Retention of this compound, Carbofuran and Metolachlor in Soil [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Micellar Liquid Chromatographic Determination of this compound and 1-Naphthol in Water, Soil, and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of this compound degradation by anodic Fenton treatment in a humic-acid-amended artificial soil slurry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

- 11. mail.pakbs.org [mail.pakbs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Unseen Toll: A Technical Guide to the Toxicological Effects of Carbaryl on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl, a broad-spectrum carbamate insecticide, has been extensively used in agriculture and residential settings for decades to control a wide variety of insect pests. Its mechanism of action involves the reversible inhibition of the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity in target pests. However, the very efficacy of this compound poses a significant risk to a vast array of non-target organisms, from beneficial insects to vertebrates. This technical guide provides an in-depth analysis of the toxicological effects of this compound on these unintended victims, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the underlying molecular pathways of this compound's toxicity.

Quantitative Toxicological Data

The toxicity of this compound varies significantly across different species and is influenced by factors such as the route of exposure, duration, and environmental conditions. The following tables summarize the acute and chronic toxicity data for a range of non-target organisms.

Table 1: Acute Toxicity of this compound to Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Units | Reference(s) |

| Insects | Honey Bee (Apis mellifera) | Topical LD50 | 1 | µ g/bee | [1] |

| Aquatic Invertebrates | Water Flea (Daphnia magna) | 48-hour LC50 | 6 | µg/L | [1] |

| Glass Shrimp | 48-hour LC50 | 5.6 | µg/L | [1] | |

| Stonefly | 48-hour LC50 | 1.7 - 5.6 | µg/L | [1] | |

| Fish | Atlantic Salmon (Salmo salar) | 96-hour LC50 | 0.25 | mg/L | [1] |

| Black Bullhead (Ameiurus melas) | 96-hour LC50 | 20 | mg/L | [1] | |

| Spotted Snakehead (Channa punctata) | 48-hour LC50 | 15.83 | µg/L | ||

| Fathead Minnow (Pimephales promelas) | 24-hour TLm | >32,000 | µg/L | ||

| Amphibians | Green Frog (Rana clamitans) | 96-hour LC50 (27°C) | 11.32 | mg/L | [2] |

| Green Frog (Rana clamitans) | 96-hour LC50 (17°C) | 22.02 | mg/L | [2] | |

| Gray Treefrog (Hyla versicolor) | 4-day LC50 | 2.5 | mg/L | [3] | |

| Birds | European Starling (Sturnus vulgaris) | Oral LD50 | 16 | mg/kg | [2] |

| Red-winged Blackbird (Agelaius phoeniceus) | Oral LD50 | 56 | mg/kg | [2] | |

| Ring-necked Pheasant | Oral LD50 | >2000 | mg/kg | [1] | |

| Mallard Duck | Oral LD50 | >2000 | mg/kg | [1] | |

| Mammals | Rat (male) | Oral LD50 | 302.6 | mg/kg | [1] |

| Rat (female) | Oral LD50 | 311.5 | mg/kg | [1] | |

| Rabbit | Oral LD50 | 710 | mg/kg | [1] | |

| Cat | Oral LD50 | 125 - 250 | mg/kg | [1] | |

| Rat/Rabbit | Dermal LD50 | >2000 | mg/kg | [1] | |

| Rat | Inhalation LC50 (4-hr) | >3.4 | mg/L | [1] |

Table 2: Chronic Toxicity of this compound to Non-Target Organisms

| Organism Group | Species | Endpoint | Value | Units | Exposure Duration | Reference(s) |

| Aquatic Invertebrates | Water Flea (Daphnia magna) | NOEC (reproduction) | 2.7 | mg/L | 21 days | [4] |

| Fish | Fathead Minnow (Pimephales promelas) | NOAEL (growth) | 1 | mg/L | 28 days | [5] |

| Birds | Coturnix Quail (Coturnix coturnix japonica) | - | - | - | - | [6] |

| Mammals | Rat | 2-year NOEL | 200 | mg/kg | 2 years | [7] |

| Rat (male) | Two-generation NOAEL | 92.43 - 124.33 | mg/kg/day | Two generations | [7] | |

| Rat (female) | Two-generation NOAEL | 110.78 - 135.54 | mg/kg/day | Two generations | [7] | |

| Rabbit | Developmental NOAEL | 50 | mg/kg/day | Gestation | [2] | |

| Dog | - | No health effects | - | 1 year | [8] |

Experimental Protocols

The toxicological data presented in this guide are derived from studies adhering to standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of toxicity data across different studies and chemicals.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a substance when administered orally.

-

Test Organism: Typically rats, with a single sex (usually females) used in a stepwise procedure.[9][10]

-

Procedure: A sighting study is first conducted to determine an appropriate starting dose.[11] This initial dose is expected to produce signs of toxicity without causing mortality.[9] Subsequently, groups of animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[11] The test substance is administered as a single dose via gavage.[9]

-

Observations: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[11] Body weight is measured weekly, and a gross necropsy is performed on all animals at the end of the study.[9]

-

Endpoints: The primary endpoint is the identification of a dose causing evident toxicity or no more than one death, which allows for classification of the substance's acute toxicity.[9][12]

Avian Dietary Toxicity Test (OECD 205)

This test evaluates the toxicity of a substance when administered to birds in their diet.

-

Test Organism: Common test species include Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Procedure: Birds are fed a diet containing the test substance at various concentrations for five consecutive days, followed by a minimum of three days on a normal diet.[6] The test typically includes a control group and several treatment groups.

-

Observations: Mortality, signs of intoxication, abnormal behavior, body weight, and food consumption are recorded daily.[6]

-

Endpoints: The main endpoint is the LC50, the concentration of the test substance in the diet that is lethal to 50% of the test birds over the 8-day period.[13]

Aquatic Invertebrate Acute Immobilisation Test (e.g., Daphnia magna)

This test assesses the acute toxicity of substances to aquatic invertebrates.

-

Test Organism: Daphnia magna, a small freshwater crustacean, is a standard test organism due to its sensitivity and ease of culture.[14]

-

Procedure: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.[15] The test is conducted in a controlled environment with specific water quality parameters (e.g., temperature, pH, hardness).[14]

-

Observations: The number of immobilized daphnids (unable to swim) is recorded at 24 and 48 hours.

-

Endpoints: The primary endpoint is the EC50, the effective concentration of the test substance that causes immobilization in 50% of the daphnids.[14]

Fish, Early-Life Stage Toxicity Test (OECD 210)

This test evaluates the effects of chemicals on the early developmental stages of fish.

-

Test Organism: Recommended species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss).[16]

-

Procedure: Fertilized fish eggs are exposed to a range of concentrations of the test substance, typically under flow-through conditions, from shortly after fertilization until the early juvenile stage.[16][17] The duration of the test is species-specific.

-

Observations: Daily observations are made for survival, hatching success, and any abnormal appearance or behavior.[2] At the end of the test, larval length and weight are measured.[2]

-

Endpoints: The primary endpoints are the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for lethal and sublethal effects such as reduced growth.[16][17]

Amphibian Metamorphosis Assay (OECD 231)

This assay is designed to screen for substances that may interfere with the thyroid system, which is crucial for amphibian metamorphosis.

-

Test Organism: Tadpoles of the African Clawed Frog (Xenopus laevis) at a specific developmental stage (Nieuwkoop and Faber stage 51) are used.[18][19]

-

Procedure: Tadpoles are exposed to at least three different concentrations of the test chemical and a control for 21 days in a flow-through or semi-static system.[18][20]

-

Observations: Hind limb length, snout-to-vent length, and developmental stage are measured at specific time points (e.g., day 7 and day 21).[20] Mortality and any abnormal development are recorded daily.[18] At the end of the study, thyroid histology is examined.[20]

-

Endpoints: The primary endpoints are effects on developmental rate (hind limb elongation and progression through developmental stages) and thyroid gland pathology.[18][21]

Signaling Pathways and Mechanisms of Toxicity

This compound's toxicity extends beyond its primary mode of action. It can disrupt several critical signaling pathways, leading to a cascade of adverse effects in non-target organisms.

Acetylcholinesterase Inhibition

The principal mechanism of this compound's neurotoxicity is the inhibition of acetylcholinesterase (AChE).[1][8] AChE is a crucial enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal. By reversibly carbamylating the active site of AChE, this compound prevents the breakdown of ACh. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of nerve and muscle fibers.[1] The resulting overstimulation of the nervous system leads to symptoms such as muscle tremors, paralysis, and ultimately, death.[1]

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

This compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1.[1][22] Upon binding to this compound, the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[21] While this is a detoxification pathway, its activation can also lead to the production of reactive metabolites and oxidative stress. Computational modeling suggests that this compound can adopt a planar conformation, which is a characteristic of AhR ligands.[22]

Nrf2 Signaling Pathway and Oxidative Stress

This compound exposure can induce oxidative stress in non-target organisms by increasing the production of reactive oxygen species (ROS).[23] This, in turn, can activate the Nrf2-Keap1 signaling pathway, a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its repressor protein, Keap1, which targets it for degradation. However, in the presence of oxidative stress, cysteine residues on Keap1 are modified, leading to the release of Nrf2.[18][24] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of antioxidant and detoxification genes.[4][11] Studies have shown that this compound exposure leads to increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in amphibians.[25]

References

- 1. Activation of the aryl hydrocarbon receptor by this compound: Computational evidence of the ability of this compound to assume a planar conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fera.co.uk [fera.co.uk]

- 3. oecd.org [oecd.org]

- 4. mdpi.com [mdpi.com]

- 5. Effects of a 28-day early life stage exposure to this compound on fathead minnow long-term growth and reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Sevin on the reproductive biology of the Coturnix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. npic.orst.edu [npic.orst.edu]

- 9. omicsonline.org [omicsonline.org]

- 10. Is this compound as safe as its reputation? Does it have a potential for causing chronic neurotoxicity in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Pesticide Toxicity in Fish: Insights Into the Ameliorative Role of Plant-Derived Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The conduct of a two-generation reproductive toxicity study via dermal exposure in the Sprague-Dawley rat--a case study with KBR 3023 (a prospective insect repellent) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. ecetoc.org [ecetoc.org]

- 15. epa.gov [epa.gov]

- 16. ect.de [ect.de]

- 17. oecd.org [oecd.org]

- 18. researchgate.net [researchgate.net]

- 19. npic.orst.edu [npic.orst.edu]

- 20. researchgate.net [researchgate.net]

- 21. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. preprints.org [preprints.org]

- 24. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antioxidant responses to azinphos methyl and this compound during the embryonic development of the toad Rhinella (Bufo) arenarum Hensel - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Carbaryl for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide that has been extensively used in agriculture and public health for the control of a wide variety of insect pests.[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[2] A thorough understanding of its physical and chemical properties is paramount for researchers and scientists engaged in toxicological studies, environmental fate analysis, and the development of novel pesticide formulations or antidotes. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway of toxic action.

Physical and Chemical Properties of this compound

The following tables summarize the key physical and chemical properties of this compound, providing a comprehensive dataset for research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Appearance | White to gray crystalline solid | [3] |

| Odor | Odorless | [3] |

| Molecular Formula | C₁₂H₁₁NO₂ | [4] |

| Molecular Weight | 201.22 g/mol | [4] |

| Melting Point | 142 °C (288 °F) | [5][6] |

| Boiling Point | Decomposes before boiling | [3] |

| Density | 1.232 g/cm³ at 20 °C | [4] |

| Vapor Pressure | 1.17 x 10⁻⁶ - 3.1 x 10⁻⁷ mmHg at 24-25 °C | [6] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Reference |

| Water Solubility | 40 mg/L at 30 °C | [6] |

| Solubility in Organic Solvents | Soluble in acetone, isopropanol, and dimethylformamide | [7] |

| Octanol-Water Partition Coefficient (log Kow) | 1.59 - 2.3 | [6] |

| Henry's Law Constant | Low potential to volatilize from water | [2] |

Experimental Protocols

The determination of the physical and chemical properties of this compound should be conducted in accordance with standardized methodologies to ensure data accuracy and reproducibility. The OECD Guidelines for the Testing of Chemicals provide a framework of internationally recognized test methods.[1][5][8][9][10]

1. Determination of Melting Point (OECD TG 102)

-

Principle: This method involves heating a small, powdered sample of this compound in a capillary tube within a calibrated apparatus and observing the temperature range over which the substance melts.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or automated instrument), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperatures at which melting begins and is complete are recorded.

-

2. Determination of Boiling Point (OECD TG 103)

As this compound decomposes before boiling, a standard boiling point determination is not applicable.[3] The decomposition temperature can be determined using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

3. Determination of Density (OECD TG 109)

-

Principle: The density of solid this compound can be determined using the pycnometer method or a gas comparison pycnometer.

-

Apparatus: Pycnometer, analytical balance, thermostat.

-

Procedure (Pycnometer Method):

-

The weight of the empty, clean, and dry pycnometer is determined.

-

A known weight of this compound is introduced into the pycnometer.

-

The pycnometer is filled with a liquid of known density in which this compound is insoluble.

-

The total weight is measured, and the volume of the solid is calculated by displacement.

-

The density is calculated as mass/volume.

-

4. Determination of Vapor Pressure (OECD TG 104)

-

Principle: The vapor pressure of this compound can be determined using the gas saturation method (Knudsen effusion) or a vapor pressure balance.[11][12]

-

Apparatus: Knudsen effusion apparatus or vapor pressure balance, vacuum pump, temperature-controlled chamber, analytical balance.

-

Procedure (Knudsen Effusion):

-

A known amount of this compound is placed in a Knudsen cell with a small orifice.

-

The cell is placed in a high-vacuum, temperature-controlled chamber.

-

The rate of mass loss through the orifice due to sublimation is measured over time.

-

The vapor pressure is calculated from the rate of mass loss and the cell parameters.

-

5. Determination of Water Solubility (OECD TG 105)

-

Principle: The flask method is commonly used, where an excess of this compound is equilibrated with water at a constant temperature, and the concentration in the aqueous phase is determined.

-

Apparatus: Shaking flask, constant temperature water bath, analytical instrumentation (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The solution is filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the aqueous phase is quantified using a suitable analytical method.

-

6. Determination of Octanol-Water Partition Coefficient (log Kow) (OECD TG 107 & 117)

-

Principle: The shake-flask method (OECD 107) involves partitioning this compound between n-octanol and water and measuring its concentration in each phase.[13][14] The HPLC method (OECD 117) estimates log Kow based on the retention time on a reversed-phase column.

-

Apparatus (Shake-Flask Method): Separatory funnels, mechanical shaker, analytical instrumentation (e.g., HPLC-UV).

-

Procedure (Shake-Flask Method):

-

n-Octanol and water are mutually saturated.

-

A solution of this compound in either n-octanol or water is prepared.

-

The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

-

The phases are separated, and the concentration of this compound in each phase is determined.

-

The log Kow is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE) in the cholinergic synapses of the nervous system.[2][15] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the nerve signal.

Inhibition of Acetylcholinesterase by this compound

The following diagram illustrates the normal function of a cholinergic synapse and its disruption by this compound.

Caption: Inhibition of Acetylcholinesterase by this compound in a Cholinergic Synapse.

In a normal functioning synapse, an action potential arriving at the presynaptic terminal triggers the influx of calcium ions, leading to the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to its receptors on the postsynaptic membrane, initiating a new nerve impulse. To terminate the signal, acetylcholinesterase rapidly breaks down acetylcholine.

This compound competes with acetylcholine for the active site of acetylcholinesterase. By binding to the enzyme, this compound forms a carbamylated enzyme complex that is much more stable and hydrolyzes very slowly compared to the acetylated enzyme formed with acetylcholine.[16] This effective inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of acetylcholine receptors. This overstimulation disrupts normal nerve function, leading to the toxic effects observed in insects and, at sufficient doses, in mammals.

Experimental Workflow for Assessing Cholinesterase Inhibition

The following diagram outlines a typical experimental workflow for determining the inhibitory effect of this compound on acetylcholinesterase activity.

Caption: Experimental Workflow for Determining AChE Inhibition by this compound.

This workflow is based on the widely used Ellman's method, where the activity of AChE is measured spectrophotometrically. The rate of the reaction, and thus the change in absorbance, is proportional to the enzyme activity. By measuring the decrease in reaction rate in the presence of varying concentrations of this compound, the inhibitory potency (e.g., IC₅₀ value) can be determined.

Conclusion

This technical guide provides a consolidated resource on the essential physical and chemical properties of this compound for research professionals. The tabulated data offers a quick reference for quantitative parameters, while the outlined experimental protocols, based on internationally recognized OECD guidelines, provide a foundation for accurate and reproducible measurements. Furthermore, the visualization of the cholinergic signaling pathway and the mechanism of its disruption by this compound offers a clear understanding of its toxicological action. This comprehensive information is critical for advancing research in areas ranging from environmental science and toxicology to the development of safer and more effective pest control strategies.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. npic.orst.edu [npic.orst.edu]

- 3. This compound | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. oecd.org [oecd.org]

- 6. This compound (EHC 153, 1994) [inchem.org]